molecular formula C18H23BrN2O5 B4048565 methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4048565
M. Wt: 427.3 g/mol
InChI Key: IELZIXNLHIORIK-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C18H23BrN2O5 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.07903 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research Applications

Research has been conducted on derivatives of pyrimidine for their potential antiviral activities. For instance, studies have shown that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Additionally, compounds related to the pyrimidine structure have been explored for their inhibitory activity against human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).

Liquid Crystal Research Applications

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and studied for their liquid crystal properties. These compounds, depending on their substituents, exhibit nematic or smectic liquid crystal phases, which are valuable for applications in display technologies (Mikhaleva, 2003).

Advances in Chemical Synthesis

The compound and its derivatives have been utilized in the development of novel synthetic pathways and chemical reactions. For example, the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one has been explored, leading to the synthesis of new pyrimidine derivatives with potential biological activities (Bullock et al., 1972). Similarly, novel synthetic approaches have been developed for the synthesis of compounds with antioxidant and radioprotective activities, utilizing pyrimidine derivatives as key intermediates (Mohan et al., 2014).

Properties

IUPAC Name

methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O5/c1-5-6-7-26-16-12(19)8-11(9-13(16)24-3)15-14(17(22)25-4)10(2)20-18(23)21-15/h8-9,15H,5-7H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELZIXNLHIORIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=O)N2)C)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-(3-bromo-4-butoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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